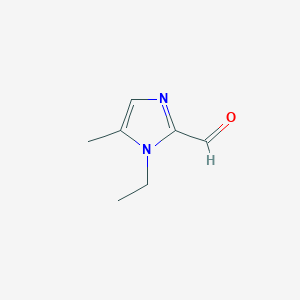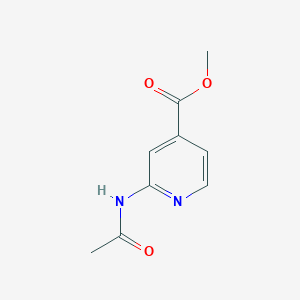
(4-Methoxybenzyl)hydrazine dihydrochloride
概要
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazine derivatives. For instance, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was synthesized by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, other compounds such as (Z)-4-(2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazinyl)benzonitrile and N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine were prepared through condensation reactions .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic system with a specific space group . Density functional theory (DFT) calculations were also used to predict the structural and electronic properties of these molecules, showing good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds has been explored in various contexts. For instance, the free radical scavenging activity of hydroxybenzylidene hydrazines was investigated, revealing a range of activities based on the substitution pattern on the benzylidene moiety . The condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride were also studied for their chemical reactivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their spectroscopic characteristics, such as IR, UV-visible, NMR, and their molecular electrostatic potential surfaces. Theoretical calculations provided insights into global reactivity descriptors, HOMO-LUMO energy gaps, and first-order molecular hyperpolarizabilities, indicating potential nonlinear optical (NLO) behavior . Additionally, some compounds have been evaluated for their biological activities, such as DNA-binding properties and enzyme inhibition .
科学的研究の応用
Synthesis of Novel Derivatives
(4-Methoxybenzyl)hydrazine dihydrochloride is used in the synthesis of various novel compounds. For example, it is involved in the preparation of new 1,2,4‐Triazole derivatives with potential anti-lipase and anti-urease activities (Bekircan et al., 2014). Similarly, it plays a role in creating 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, showing significant antibacterial and antioxidant properties (Hanif et al., 2012).
Antimicrobial and Anticancer Applications
Various derivatives of this compound demonstrate promising antimicrobial and anticancer activities. For instance, certain hydrazones derived from it exhibit significant antimicrobial activity against various bacteria (Kandile et al., 2009). Furthermore, some derivatives have been evaluated for anticancer activities against various cancer cell lines (Bekircan et al., 2008).
Enzyme Inhibition and Biological Activity
Derivatives of this compound show potential as enzyme inhibitors, which can be pivotal in disease treatment. A study demonstrated moderate enzymatic inhibition potential, which could be useful in managing Alzheimer's and diabetic diseases (Saleem et al., 2018). Additionally, these derivatives exhibit various biological activities, such as antiproliferative effects against tumor cell lines (Kandile et al., 2012).
Drug Synthesis and Characterization
This compound is also integral in the synthesis and structural characterization of various drugs. It is used in the synthesis of hydrazinocurcumin derivatives for drug release and cell cytotoxicity studies, indicating its role in developing novel drug delivery systems (Kandile et al., 2020).
Safety and Hazards
The safety information for “(4-Methoxybenzyl)hydrazine dihydrochloride” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed .
特性
IUPAC Name |
(4-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHUNHAMDBTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















